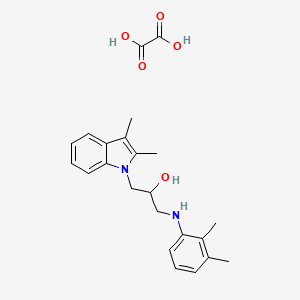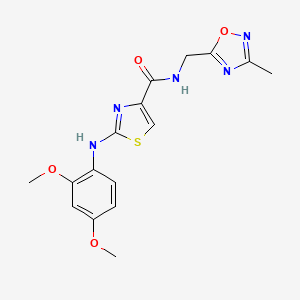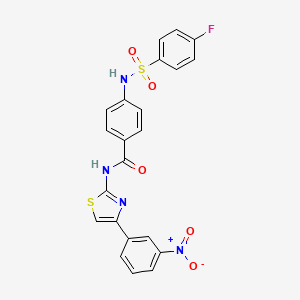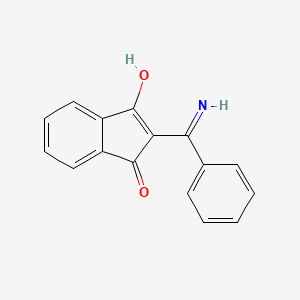
N-(2,4-difluorophenyl)-2-(4-fluorophenyl)sulfonylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2,4-difluorophenyl)-2-(4-fluorophenyl)sulfonylacetamide” is a chemical compound with the molecular formula C14H10F3NO3S . It has an average mass of 329.294 Da and a monoisotopic mass of 329.033356 Da . This compound is used in scientific research and offers diverse applications, ranging from drug synthesis to material science studies, due to its unique properties and reactivity.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “N-(2,4-difluorophenyl)-2-fluorobenzamide” was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . Crystals of this compound were grown from CH2Cl2 at room temperature .Molecular Structure Analysis
In the molecular structure of a similar compound “N-(2,4-difluorophenyl)-2-fluorobenzamide”, both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)° . The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings, forming an intramolecular contact with an ortho-F12 atom with H1⋯F12 = 2.12 (4) Å .Scientific Research Applications
Synthesis and Characterization of Novel Fluoropolymers
Fluorinated compounds, including those containing sulfonyl groups, have been extensively researched for their application in the synthesis of novel fluoropolymers. These polymers exhibit exceptional thermal stability and solubility in conventional solvents, attributed to their unique structural components. The synthesis involves detailed characterization techniques such as FT-IR, NMR, and TGA, underscoring their potential in high-performance materials applications, especially in areas requiring superior thermal resistance and material stability (Huang et al., 2005).
Fuel Cell Applications
Sulfonyl and fluorophenyl groups play a critical role in the development of materials for fuel cell applications. Sulfonated block copolymers containing fluorenyl groups, synthesized using bis(4-fluorophenyl)sulfone, show promising results as proton exchange membranes for fuel cells. These materials demonstrate high proton conductivity, substantial mechanical properties, and pronounced phase separation, which are crucial for efficient fuel cell performance (Bae et al., 2009).
Environmental Impact and Degradation Studies
The environmental distribution and degradation patterns of fluorinated compounds, including those with sulfonyl groups, have been the focus of several studies. Research into the temporal trends of perfluoroalkyl contaminants in polar bears highlights the importance of understanding the environmental impact and persistence of these chemicals. Such studies provide valuable information on the accumulation and potential ecological risks associated with fluorinated compounds (Smithwick et al., 2006).
Advanced Material Applications
The unique properties of sulfonyl and fluorophenyl containing compounds extend to advanced material applications, such as in the development of ionic liquids for various industrial processes. The synthesis and characterization of these materials, including their physicochemical properties, are vital for their application in areas ranging from energy storage to environmental remediation (Gouveia et al., 2017).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-fluorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3S/c15-9-1-4-11(5-2-9)22(20,21)8-14(19)18-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRLPTBVNYPOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(4-fluorophenyl)sulfonylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3-Chlorophenoxy)ethylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2685303.png)
![1-(2-((4-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2685304.png)






![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/no-structure.png)


![9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2685324.png)